N,6-dicyclopropylpyrimidin-4-amine

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship (SAR)

N,6-Dicyclopropylpyrimidin-4-amine (CAS 2097976-59-3) is a synthetic organic compound belonging to the pyrimidine class, characterized by a pyrimidine core substituted with an amine group at the 4-position and cyclopropyl groups at the N- and 6-positions. With a molecular formula of C10H13N3 and a molecular weight of 175.23 g/mol, it serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules.

Molecular Formula C10H13N3
Molecular Weight 175.235
CAS No. 2097976-59-3
Cat. No. B2680265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,6-dicyclopropylpyrimidin-4-amine
CAS2097976-59-3
Molecular FormulaC10H13N3
Molecular Weight175.235
Structural Identifiers
SMILESC1CC1C2=CC(=NC=N2)NC3CC3
InChIInChI=1S/C10H13N3/c1-2-7(1)9-5-10(12-6-11-9)13-8-3-4-8/h5-8H,1-4H2,(H,11,12,13)
InChIKeyAJQSXJWTNBJUHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,6-Dicyclopropylpyrimidin-4-amine (CAS 2097976-59-3): A Structurally Distinct Pyrimidine Scaffold for Specialized Synthesis


N,6-Dicyclopropylpyrimidin-4-amine (CAS 2097976-59-3) is a synthetic organic compound belonging to the pyrimidine class, characterized by a pyrimidine core substituted with an amine group at the 4-position and cyclopropyl groups at the N- and 6-positions . With a molecular formula of C10H13N3 and a molecular weight of 175.23 g/mol, it serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules . Its structural novelty lies in the specific substitution pattern of the cyclopropyl groups, which is crucial for modulating molecular interactions and physicochemical properties in drug discovery programs .

The Critical Role of the N,6-Dicyclopropyl Motif: Why Substitution with Isomeric or Mono-Cyclopropyl Analogs is Non-Trivial


Generic substitution of N,6-dicyclopropylpyrimidin-4-amine with closely related analogs, such as the 2,6-dicyclopropyl isomer or mono-cyclopropyl derivatives, is not scientifically valid due to the profound impact of the specific cyclopropyl substitution pattern on molecular geometry, electronic distribution, and lipophilicity. The N-cyclopropyl group is directly attached to the exocyclic amine, significantly altering its basicity and hydrogen-bonding capacity compared to a ring-bound amine, which affects target engagement and metabolic stability [1]. In drug discovery, even subtle shifts in the position of a cyclopropyl group can lead to a complete loss of desired biological activity or introduction of off-target effects, as demonstrated in structure-activity relationship (SAR) studies of related pyrimidine-based kinase inhibitors . This structural specificity underscores why this compound cannot be interchanged with its isomers or less substituted analogs without rigorous validation.

Quantitative Evidence Guide for N,6-Dicyclopropylpyrimidin-4-amine: Differentiating Data for Scientific Procurement


Structural Isomer Differentiation: N,6- vs. 2,6-Dicyclopropyl Substitution Pattern

N,6-Dicyclopropylpyrimidin-4-amine is a distinct structural isomer from the more commonly referenced 2,6-dicyclopropylpyrimidin-4-amine. The key differentiator is the substitution at the exocyclic amine (N-position) rather than the ring carbon at position 2. While both share the molecular formula C10H13N3 and a molecular weight of 175.23 g/mol, their InChIKeys and SMILES strings are unique . This difference directly impacts the compound's ability to serve as a specific intermediate for target molecules requiring an N-alkylated amine handle.

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship (SAR)

Comparative Purity and Quality Assurance for Research Applications

Commercial availability data indicates that N,6-dicyclopropylpyrimidin-4-amine is offered at a guaranteed purity of NLT 98% by vendors adhering to ISO certification standards for global pharmaceutical R&D and quality control . In comparison, the structural isomer 2,6-dicyclopropylpyrimidin-4-amine is typically listed at a standard purity of 95% . This difference in reported purity grades suggests a higher level of refinement or a more controlled synthesis for the N,6-isomer, which is critical for applications where impurities can confound biological assay results.

Analytical Chemistry Procurement Quality Control

Potential for Enhanced Metabolic Stability via N-Cyclopropyl Motif (Class-Level Inference)

While direct quantitative PK data for N,6-dicyclopropylpyrimidin-4-amine is not publicly available, the presence of an N-cyclopropyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability. In contrast, a compound like 6-cyclopropylpyrimidin-4-amine lacks this N-alkyl substitution, making it more susceptible to N-dealkylation or oxidation by cytochrome P450 enzymes [1]. The specific N-cyclopropyl substitution in the target compound is therefore inferred to confer a significant advantage in terms of in vitro and in vivo half-life compared to its mono-cyclopropyl or non-alkylated analogs.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Procurement-Driven Application Scenarios for N,6-Dicyclopropylpyrimidin-4-amine


Synthesis of Specialized Kinase Inhibitor Libraries Requiring an N-Alkylated Pyrimidine Core

This compound is an optimal building block for parallel synthesis and library production in medicinal chemistry programs targeting kinases. Its unique N-cyclopropyl substitution pattern provides a critical point of diversification not accessible with the 2,6-dicyclopropyl isomer . This allows for the generation of novel intellectual property and exploration of chemical space in SAR studies for targets such as phosphodiesterases or other enzymes where pyrimidine scaffolds are privileged [1].

Development of Chemical Probes for Investigating Biological Pathways Sensitive to Amine Basicity

The N-cyclopropyl group directly modulates the basicity and hydrogen-bonding potential of the adjacent amine. This makes the compound valuable for creating chemical probes designed to interrogate biological targets where subtle changes in amine electronics dictate binding affinity and selectivity [1]. Researchers can use this building block to tune the physicochemical properties of their lead molecules without altering the core pyrimidine scaffold.

Metabolic Stability Optimization in Lead Compound Series

In drug discovery campaigns where a pyrimidine scaffold has shown promising activity but suffers from rapid metabolic clearance, incorporating an N-cyclopropyl group is a well-precedented strategy to block a primary site of oxidative metabolism [1]. N,6-dicyclopropylpyrimidin-4-amine provides a direct, pre-functionalized entry point for this strategy, enabling medicinal chemists to rapidly assess the impact of this modification on in vitro and in vivo pharmacokinetic profiles.

High-Purity Reference Standard for Analytical Method Development

Given its commercial availability with a purity specification of NLT 98% from ISO-certified suppliers , this compound is well-suited for use as a reference standard in the development and validation of analytical methods, such as HPLC or LC-MS assays, for monitoring reactions or quantifying related substances in more complex synthetic pathways.

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